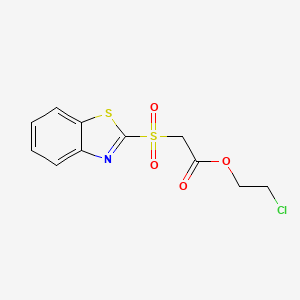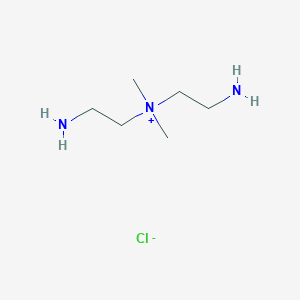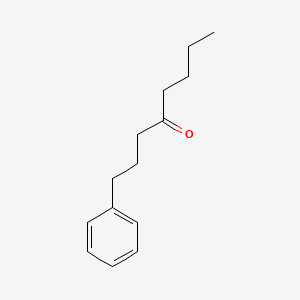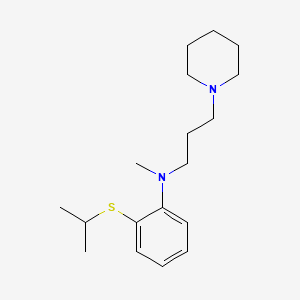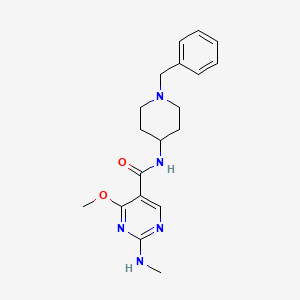
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is a heterocyclic organic compound featuring an azirene ring substituted with a thiophene group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition of thioketones with diazo compounds. For instance, reactions of dihetaryl and aryl/hetaryl thioketones with diazoethane or 2-diazopropane at low temperatures (around -75°C) can yield azirene derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azirene ring to more stable structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the azirene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene or azirene rings.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene involves its interaction with molecular targets through its reactive azirene ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as an antimicrobial or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-4,5-di(thiophen-2-yl)-1,3-dithiolane: Another heterocyclic compound with a thiophene group, but with a different ring structure.
Uniqueness
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is unique due to its azirene ring, which imparts distinct reactivity compared to other heterocycles like thiazoles. The combination of the azirene ring with the thiophene group also provides unique electronic properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74641-39-7 |
|---|---|
Molekularformel |
C8H9NS |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-thiophen-2-ylazirine |
InChI |
InChI=1S/C8H9NS/c1-8(2)7(9-8)6-4-3-5-10-6/h3-5H,1-2H3 |
InChI-Schlüssel |
ZSVJOTHGFCPBRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=N1)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


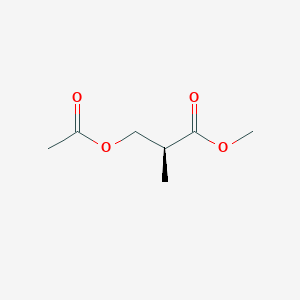
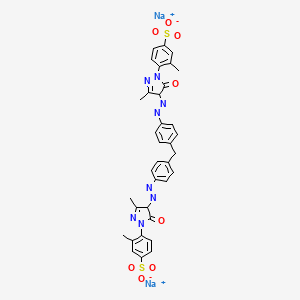


![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
